4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
Description
4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a disubstituted pyrazole derivative characterized by a nitro group (-NO₂) at the 4-position and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group at the 1-position of the pyrazole ring. The (2E)-configuration of the propenyl chain introduces rigidity and planar geometry, facilitating π-π interactions with aromatic systems in biological targets or crystal lattices. This compound’s structural features make it a candidate for pharmaceutical and materials science research, particularly in kinase modulation or as a building block for functional molecules .
Properties
IUPAC Name |
4-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAXTAUAUBTED-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitropyrazole with cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit notable anti-inflammatory activities. For instance, a study demonstrated that a series of pyrazole derivatives, including those similar to 4-nitrochalcone, were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model. One compound showed a percentage inhibition of edema greater than standard anti-inflammatory drugs like indomethacin and celecoxib .
Anticancer Activity
Pyrazole compounds have been reported to possess anticancer properties. A study indicated that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The structural modifications in compounds like 4-nitrochalcone enhance their efficacy against different cancer types .
Antimicrobial Effects
The antimicrobial activity of 4-nitrochalcone and its derivatives has been explored against various bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of pathogens effectively, making them potential candidates for developing new antimicrobial agents .
Herbicidal Activity
Chalcone derivatives, including 4-nitrochalcone, have shown promise as herbicides due to their ability to inhibit plant growth by disrupting specific biochemical pathways. This property can be harnessed for developing environmentally friendly herbicides that target unwanted plant species without affecting crops .
Pest Control
The potential use of pyrazole compounds in pest control has been investigated. Their ability to interfere with the physiological processes of pests makes them suitable candidates for developing new insecticides that are less harmful to beneficial insects and the environment .
Nonlinear Optical Properties
4-Nitrochalcone exhibits significant nonlinear optical properties, which are valuable in the field of photonics. These properties allow for applications in laser technology and optical devices where light modulation is crucial . The compound's ability to undergo photo-induced electron transfer enhances its utility in optoelectronic applications.
Photovoltaic Applications
Research has suggested that compounds like 4-nitrochalcone can be utilized in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. This application is particularly relevant in the development of sustainable energy solutions .
Summary Table of Applications
Case Study 1: Anti-inflammatory Activity
In a study evaluating novel pyrazole derivatives for anti-inflammatory activity, one compound demonstrated an inhibition rate of over 85% compared to standard treatments like indomethacin. This highlights the potential of pyrazole derivatives as effective anti-inflammatory agents .
Case Study 2: Anticancer Efficacy
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that structural modifications significantly enhanced their anticancer activity, suggesting that further exploration could lead to new cancer therapeutics based on 4-nitrochalcone .
Mechanism of Action
The mechanism of action of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Patterns and Electronic Effects
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and electronic profiles. Below is a comparative analysis of key analogs:
Key Observations :
- Nitro Group : Present in the target compound and , it confers electron-withdrawing effects, reducing electron density on the pyrazole ring. This may enhance oxidative stability or polar interactions in binding pockets.
- 1-Position Substituents : The cinnamyl group in the target compound introduces rigidity and aromaticity, contrasting with the oxetane’s polarity in or the trifluoromethyl group’s hydrophobicity in .
- Biological Activity : Compounds like and are linked to kinase modulation (CDK/GSK-3) and therapeutic applications, though specific mechanistic data are unavailable in the provided evidence.
Biological Activity
The compound 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is , with a molecular weight of approximately 258.28 g/mol. The compound features a nitro group, a pyrazole ring, and a phenylpropene side chain, contributing to its diverse biological interactions.
Table 1: Basic Properties of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 62056-29-5 |
| Melting Point | Not available |
| LogP | 4.3739 |
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives similar to 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups, such as the nitro group in our compound, enhances cytotoxicity against cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antimicrobial Activity
The antimicrobial potential of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has also been explored. Preliminary findings suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cell lines; IC50 values comparable to doxorubicin |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
The biological activities of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole are attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Pyrazole derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
- Modulation of Cytokine Production : The compound may influence signaling pathways related to inflammation and immune response.
- Disruption of Bacterial Metabolism : Its antimicrobial effects are likely due to interference with bacterial metabolic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : Common approaches include nucleophilic substitution and coupling reactions. For example, aryl ether linkages can be formed via K₂CO₃-mediated coupling in DMF at 393 K for 12 hours, yielding ~72% . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water at 50°C for 16 hours has also been adapted for pyrazole hybrids, achieving ~60% yield .
- Data Comparison :
| Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| K₂CO₃-mediated coupling | K₂CO₃ | DMF | 120 | 12 | 72 |
| CuAAC | CuSO₄, NaAsc | THF/H₂O | 50 | 16 | 60–61 |
Q. How can structural features like coplanarity and substituent effects be analyzed in this compound?
- Methodology : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 40.81° between pyrazole and phenyl rings) and intramolecular hydrogen bonding (O–H···N), which stabilize coplanarity . NMR (¹H/¹³C) and IR spectroscopy are critical for confirming nitro group placement and vinyl linkages .
Advanced Research Questions
Q. How does the nitro group at the 4-position influence electronic properties and reactivity in cross-coupling reactions?
- Analysis : The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring and directing electrophilic substitution. This enhances stability in oxidative environments but may hinder Pd-catalyzed couplings unless paired with activating groups (e.g., methoxy) . Computational studies (DFT) are recommended to quantify charge distribution .
Q. What strategies resolve contradictions in spectroscopic data for derivatives with similar substituents?
- Case Study : Conflicting NMR signals for vinyl protons in (E)-configured analogs can arise from rotational isomerism. Dynamic NMR experiments at variable temperatures (e.g., 298–353 K) or NOESY analysis clarify spatial arrangements . For example, coupling constants (J = 12–16 Hz) confirm trans-configuration in the propenyl chain .
Q. How can substituent variations (e.g., phenyl vs. methoxyphenyl) modulate biological or material properties?
- Biological Relevance : Pyrazole derivatives with 4-nitro and aryl groups exhibit A2B adenosine receptor antagonism (IC₅₀ < 100 nM) . Substituent bulkiness (e.g., 4-methoxyphenyl) improves membrane permeability but may reduce binding affinity .
- Material Applications : Arylpyrazoles with nitro groups enhance thermal stability in polymers (TGA decomposition >300°C) and lower dielectric constants (<2.5), making them suitable for high-performance coatings .
Experimental Design Considerations
Q. What crystallization techniques optimize single-crystal growth for XRD analysis?
- Protocol : Slow evaporation from DMF or DMSO at 4°C produces high-quality crystals. For hygroscopic derivatives, use sealed tubes with inert gas purging. Crystal packing analysis (e.g., π-π stacking distances ~3.5 Å) informs supramolecular interactions .
Q. How to troubleshoot low yields in multi-step syntheses involving nitro-group-sensitive intermediates?
- Solutions :
- Protect nitro groups with Boc or TMS during acidic/basic steps .
- Use low-temperature (−78°C) lithiation for pyrazole functionalization to prevent decomposition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
